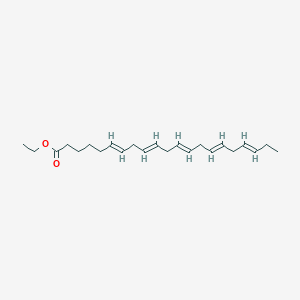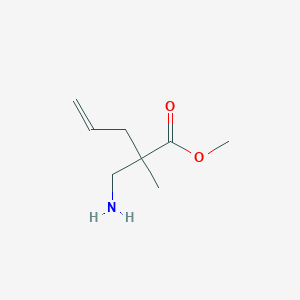
Bis(undecanoyloxy)copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper undecylenate is a chemical compound that combines copper with undecylenic acid. It is primarily known for its antifungal properties and is used in various medical and industrial applications. The compound is often found in topical ointments and creams designed to treat fungal infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper undecylenate is synthesized by reacting undecylenic acid with a copper salt, such as copper sulfate. The reaction typically occurs in an aqueous medium, where the undecylenic acid is neutralized with a base like sodium hydroxide to form the sodium salt of undecylenic acid. This sodium salt then reacts with the copper salt to form copper undecylenate.
Industrial Production Methods
Industrial production of copper undecylenate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The compound is then purified and formulated into various products, such as ointments and creams.
Analyse Des Réactions Chimiques
Types of Reactions
Copper undecylenate undergoes several types of chemical reactions, including:
Oxidation: Copper undecylenate can be oxidized to form copper oxide and other by-products.
Reduction: The compound can be reduced under specific conditions to yield copper metal and undecylenic acid.
Substitution: Copper undecylenate can participate in substitution reactions where the copper ion is replaced by another metal ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Metal salts like zinc sulfate or calcium chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Copper oxide and other copper salts.
Reduction: Copper metal and undecylenic acid.
Substitution: Zinc undecylenate or calcium undecylenate, depending on the substituting metal.
Applications De Recherche Scientifique
Copper undecylenate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its antifungal properties and its effects on fungal cell membranes.
Medicine: Incorporated into topical treatments for fungal infections like athlete’s foot and ringworm.
Industry: Used in the formulation of antifungal coatings and paints.
Mécanisme D'action
Copper undecylenate exerts its antifungal effects by disrupting the cell membrane of fungi. The copper ions interfere with the integrity of the fungal cell membrane, leading to cell lysis and death. Additionally, undecylenic acid inhibits the morphogenesis of fungi, preventing the transition from yeast to hyphal form, which is crucial for fungal virulence .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc undecylenate
- Calcium undecylenate
- Undecylenic acid
Uniqueness
Copper undecylenate is unique due to the combined antifungal properties of copper and undecylenic acid. While zinc and calcium undecylenates also possess antifungal properties, copper undecylenate is often more effective due to the additional antimicrobial activity of copper ions .
Propriétés
Formule moléculaire |
C22H44CuO4 |
|---|---|
Poids moléculaire |
436.1 g/mol |
Nom IUPAC |
copper;undecanoic acid |
InChI |
InChI=1S/2C11H22O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*2-10H2,1H3,(H,12,13); |
Clé InChI |
VEPVQOWJBBZJSK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=O)O.CCCCCCCCCCC(=O)O.[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


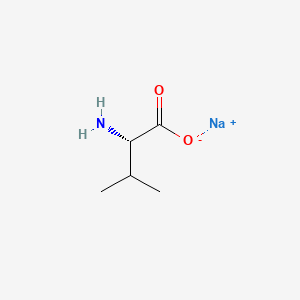

![2,2-Dimethyl-4-[[[2-(phenylmethoxy)dodecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13816602.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(6-bromonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13816608.png)
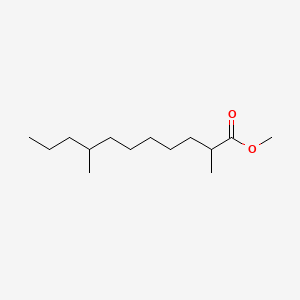
![Phosphonic acid, [2-(acetylamino)ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13816620.png)
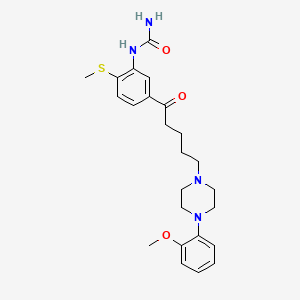

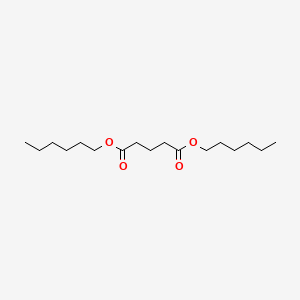
![Tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[[[3-hydroxy-4-[[1-hydroxy-3-sulfonato-7-(3-sulfonatoanilino)naphthalen-2-yl]diazenyl]phenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate](/img/structure/B13816646.png)
![oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13816650.png)
